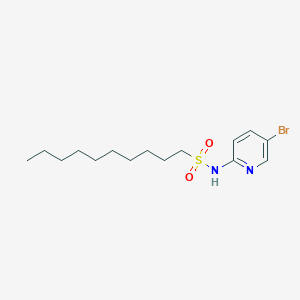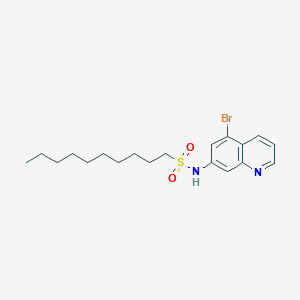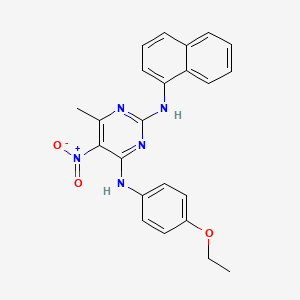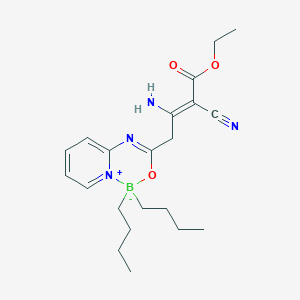![molecular formula C19H14ClN5O7S B4290030 2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide](/img/structure/B4290030.png)
2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide
Vue d'ensemble
Description
2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Applications De Recherche Scientifique
2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biological activities, including inhibition of protein kinase CK2, a key regulator of cell growth and proliferation. This makes it a valuable tool for studying various biological processes, including cancer cell growth and apoptosis.
Mécanisme D'action
The mechanism of action of 2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide involves the inhibition of protein kinase CK2. This enzyme plays a key role in regulating cell growth and proliferation, making it a target for cancer therapy. By inhibiting CK2, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its effects on CK2, 2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide has been found to have a wide range of biochemical and physiological effects. These include inhibition of other protein kinases, such as PIM1 and PIM2, as well as modulation of intracellular signaling pathways. This makes it a valuable tool for studying various biological processes, including cell signaling, gene expression, and protein function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide in lab experiments is its specificity for protein kinase CK2. This allows researchers to study the effects of CK2 inhibition on various biological processes, without interference from other protein kinases. However, one limitation of this compound is its potential toxicity, which can vary depending on the cell type and experimental conditions used.
Orientations Futures
There are many future directions for research on 2-{[4-(aminosulfonyl)phenyl]amino}-N-(4-chlorophenyl)-3,5-dinitrobenzamide. These include further studies on its effects on CK2 and other protein kinases, as well as its potential applications in cancer therapy and other areas of biomedicine. Additionally, new synthesis methods and modifications to the compound structure may lead to improved specificity and reduced toxicity, further enhancing its utility as a research tool.
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3,5-dinitro-2-(4-sulfamoylanilino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O7S/c20-11-1-3-13(4-2-11)23-19(26)16-9-14(24(27)28)10-17(25(29)30)18(16)22-12-5-7-15(8-6-12)33(21,31)32/h1-10,22H,(H,23,26)(H2,21,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUBWYRSXXAWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(butylsulfonyl)-6-[2-(butylsulfonyl)vinyl]bicyclo[2.2.1]hept-2-ene](/img/structure/B4289950.png)


![2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B4289964.png)
![2-(2-chloro-5-iodophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4289969.png)
![4-(4-chlorophenoxy)-N-[(3-ethyl-4,5-dihydroisoxazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B4289979.png)
![ethyl 2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4289987.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dinitro-2-[(4-phenoxyphenyl)amino]benzamide](/img/structure/B4290025.png)
![5-(3-methoxyphenyl)-4-methyl-2-[(4-methylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B4290040.png)
![2-amino-4-[4-(dimethylamino)phenyl]-1-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B4290046.png)
![2,6-dioxobis[1,3]dithiolo[4,5-b:4',5'-e]pyridine-8-carbonitrile](/img/structure/B4290057.png)
![N-(3-chlorophenyl)-4-[(3-fluoro-4-methylphenyl)amino]-3,5-dinitrobenzamide](/img/structure/B4290065.png)